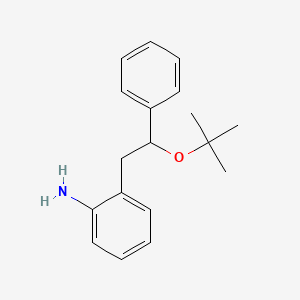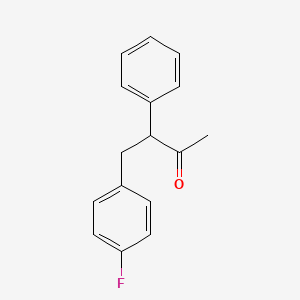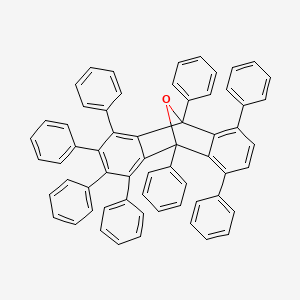
2-(2-tert-Butoxy-2-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-tert-Butoxy-2-phenylethyl)aniline is a chemical compound known for its unique structure and properties It is a sterically hindered aniline derivative, which means it has a bulky group attached to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxy-2-phenylethyl)aniline typically involves the alkylation of aniline with tert-butyl groups. One common method includes the use of methyl tert-butyl ether as the alkylating agent in the presence of a catalyst such as phosphotungstic acid (DTP)/HZSM-5. Another approach involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-tert-Butoxy-2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-(2-tert-Butoxy-2-phenylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-tert-Butoxy-2-phenylethyl)aniline involves its interaction with specific molecular targets. For example, in copper-catalyzed cross-coupling reactions, the compound acts as a nucleophile, transferring an amino group to the target molecule, resulting in the formation of a new carbon-nitrogen bond. This process involves the activation of the compound by the catalyst, followed by the transfer of the functional group to the substrate.
類似化合物との比較
Similar Compounds
2-tert-Butylaniline: Another sterically hindered aniline with similar properties and applications.
2-(Tert-butoxy)aniline: Shares structural similarities and participates in similar chemical reactions.
Uniqueness
2-(2-tert-Butoxy-2-phenylethyl)aniline is unique due to its specific tert-butoxy and phenylethyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective chemical reactions and as a precursor for complex molecule synthesis.
特性
CAS番号 |
919989-10-9 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]aniline |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)20-17(14-9-5-4-6-10-14)13-15-11-7-8-12-16(15)19/h4-12,17H,13,19H2,1-3H3 |
InChIキー |
WVQDUGIWKKJUES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(CC1=CC=CC=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)

![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)

